molecular formula C8H4Br2O2S B2412991 2,5-Dibromo-1-benzothiophene 1,1-dioxide CAS No. 2470441-04-2

2,5-Dibromo-1-benzothiophene 1,1-dioxide

Cat. No. B2412991
CAS RN: 2470441-04-2
M. Wt: 323.99
InChI Key: AKZZAGDVHYOETM-UHFFFAOYSA-N
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Description

“2,5-Dibromo-1-benzothiophene 1,1-dioxide” is a chemical compound with the molecular formula C8H4Br2O2S . It has an average mass of 323.989 Da and a monoisotopic mass of 321.829865 Da .


Synthesis Analysis

The synthesis of benzothiophene motifs, such as “2,5-Dibromo-1-benzothiophene 1,1-dioxide”, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, leading to the products .


Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-1-benzothiophene 1,1-dioxide” consists of a benzothiophene core with two bromine atoms attached at the 2 and 5 positions and two oxygen atoms attached at the 1 position, forming a 1,1-dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-1-benzothiophene 1,1-dioxide” include a density of 2.3±0.1 g/cm3, a boiling point of 434.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.4±3.0 kJ/mol, a flash point of 216.7±28.7 °C, and an index of refraction of 1.740 .

Scientific Research Applications

Biomimetic Synthesis

The compound is used in the biomimetic synthesis of nonsymmetrical thiophene-fused aromatic systems . This process was inspired by the biodegradation of benzothiophene .

Photophysical Properties

The photophysical properties of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides were explored both in solution and in the solid state . These properties are significant in materials science .

Fluorescence Characteristics

The compound exhibits excellent fluorescence characteristics, enabling various applications . These characteristics are particularly important in the field of optical materials .

Organic Field-Effect Transistors (OFETs)

Thiophene-fused π-systems, such as this compound, exhibit high photoluminescence quantum efficiency and excellent carrier mobility, making them significant in materials science for use in organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

The compound is also used in the production of organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum efficiency .

Organic Photovoltaics (OPVs)

The compound is used in the production of organic photovoltaics (OPVs) due to its excellent carrier mobility .

Electrochemical Synthesis

The compound is used in the electrochemical synthesis of benzothiophene motifs by the reaction of sulfonhydrazides with internal alkynes . This process is significant in the development of efficient methods for the construction of benzothiophene and its derivatives .

Medicinal Chemistry and Materials Science

Benzothiophenes, including this compound, have diverse applications in medicinal chemistry and materials science . They are also present in many natural products .

properties

IUPAC Name

2,5-dibromo-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2S/c9-6-1-2-7-5(3-6)4-8(10)13(7,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZZAGDVHYOETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-1-benzothiophene 1,1-dioxide

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